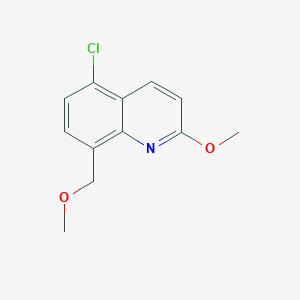
5-Chloro-2-methoxy-8-(methoxymethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methoxy-8-(methoxymethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and a methoxymethyl group at the 8-position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-8-(methoxymethyl)quinoline can be achieved through various synthetic routes. One common method involves the alkylation of 5-chloro-8-methoxy-2-(bromomethyl)quinoline with methanol in the presence of a base . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Advanced purification techniques like recrystallization and chromatography are often employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-methoxy-8-(methoxymethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinoline derivatives with hydroxyl groups.
Reduction: The chlorine atom can be reduced to form 2-methoxy-8-(methoxymethyl)quinoline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoline derivatives with hydroxyl groups.
Reduction: Formation of 2-methoxy-8-(methoxymethyl)quinoline.
Substitution: Formation of quinoline derivatives with substituted nucleophiles at the 5-position.
Applications De Recherche Scientifique
5-Chloro-2-methoxy-8-(methoxymethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-methoxy-8-(methoxymethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-8-methoxy-2-(bromomethyl)quinoline: Similar structure but with a bromomethyl group instead of a methoxymethyl group.
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline: Similar quinoline derivative with different substituents.
Uniqueness
5-Chloro-2-methoxy-8-(methoxymethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methoxymethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
591244-01-8 |
|---|---|
Formule moléculaire |
C12H12ClNO2 |
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
5-chloro-2-methoxy-8-(methoxymethyl)quinoline |
InChI |
InChI=1S/C12H12ClNO2/c1-15-7-8-3-5-10(13)9-4-6-11(16-2)14-12(8)9/h3-6H,7H2,1-2H3 |
Clé InChI |
UGHONAYCNVGVSU-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C2C(=C(C=C1)Cl)C=CC(=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate](/img/structure/B14219387.png)

![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)
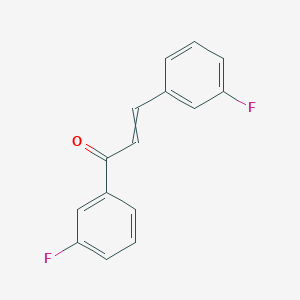
![2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B14219423.png)
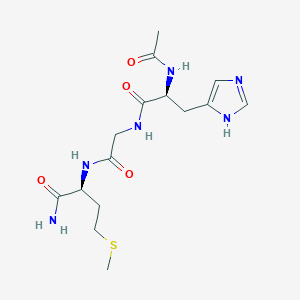
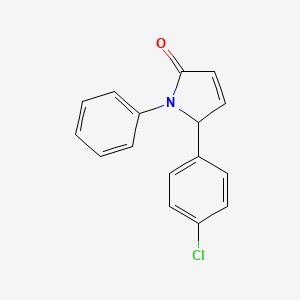
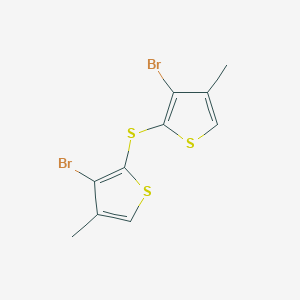

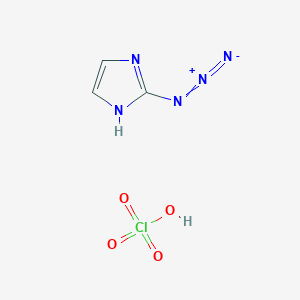
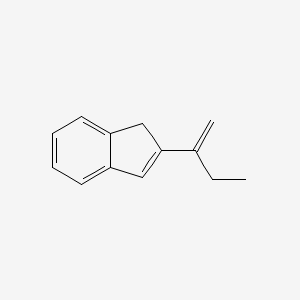
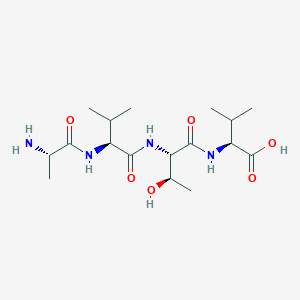
![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)

